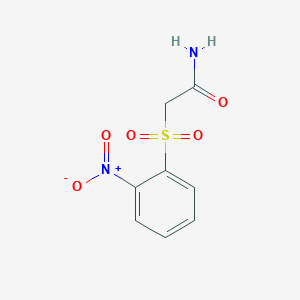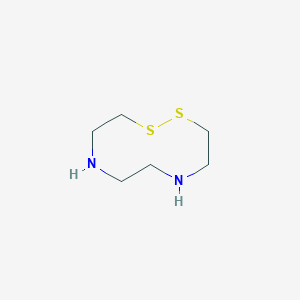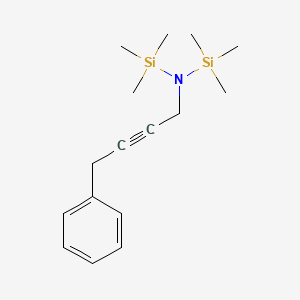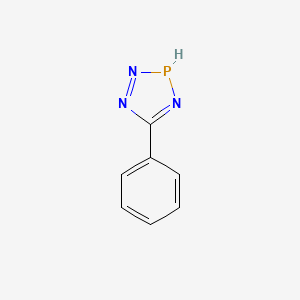![molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4](/img/structure/B14362018.png)
(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.
4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.
p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.
Propriétés
| 90238-05-4 | |
Formule moléculaire |
C14H14N4O3 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
Clé InChI |
NJKOEUPSJYVETN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)



![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)



![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
